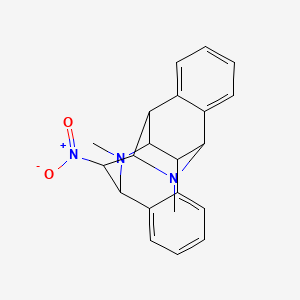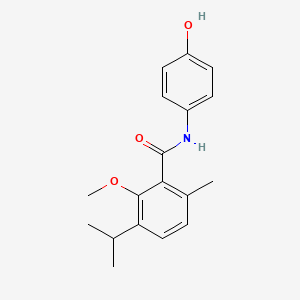
rac-1-Hexadecyloxy-2-methoxypropyl-3-(2'-pyridylethyl) phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate: is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hexadecyloxy group, a methoxypropyl group, and a pyridylethyl group attached to a phosphonate moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hexadecyloxy and methoxypropyl groups, followed by their attachment to the phosphonate backbone. The final step involves the introduction of the pyridylethyl group. Common reagents used in these reactions include alkyl halides, phosphonic acid derivatives, and pyridine-based compounds. Reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phosphonates.
科学的研究の応用
rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a potential anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials, including surfactants and coatings.
作用機序
The mechanism of action of rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular signaling pathways, thereby affecting cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate can be compared with other similar compounds, such as:
rac-2-Methoxy-3-hexadecanamido-1-propylphosphocholine: This compound shares a similar phosphonate backbone but differs in the presence of an amido group instead of a pyridylethyl group.
rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine: Another similar compound with an ethoxy group instead of a methoxy group.
The uniqueness of rac-1-Hexadecyloxy-2-methoxypropyl-3-(2’-pyridylethyl) phosphonate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
84337-29-1 |
|---|---|
分子式 |
C27H50NO6P |
分子量 |
515.7 g/mol |
IUPAC名 |
(3-hexadecoxy-2-methoxypropyl) 2-pyridin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C27H50NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23-32-25-27(31-2)26-34-35(29,30)33-24-22-28-20-17-16-18-21-28/h16-18,20-21,27H,3-15,19,22-26H2,1-2H3 |
InChIキー |
NWFWBCVUKNAPLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1=CC=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


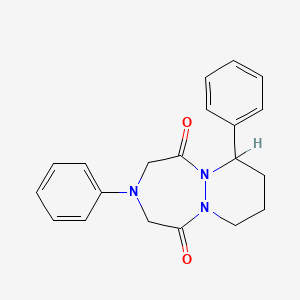
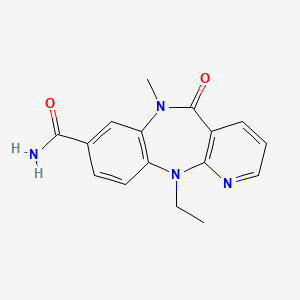

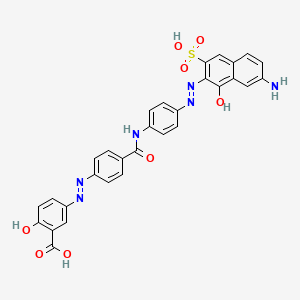
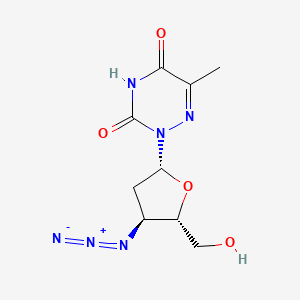

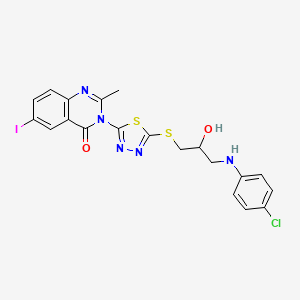


![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)

![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
